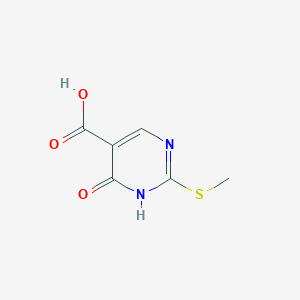

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

カタログ番号 B1296359

CAS番号:

397308-78-0

分子量: 186.19 g/mol

InChIキー: MOAJQWKFKCJUKP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C6H6N2O3S . It has a molecular weight of 186.19 g/mol . The compound is solid in form .

Molecular Structure Analysis

The compound has a pyrimidine ring with a hydroxy group at the 4th position and a methylthio group at the 2nd position . The carboxylic acid group is attached to the 5th position of the pyrimidine ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 186.19 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . The exact mass is 186.00991323 g/mol . The compound is solid in form .科学的研究の応用

-

Pharmaceutical Research

- Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in pharmaceutical research .

-

Chemical Synthesis

- Application : “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” has been used in the synthesis of functionally vital pyrimidines .

- Methods of Application : The synthesis was facilitated by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .

- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in chemical synthesis .

-

Process Optimization

- Application : “4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester” was synthesized from S -methylisothiourea hemisulfate salt and diethyl ethoxymethylenemalonate in ethanol .

- Methods of Application : The feed ratio, reaction temperature, reaction time and other factors were optimized to improve the yield .

- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in process optimization .

-

Anti-Inflammatory Research

-

Synthesis of 2-Cyanopyrimidines

- Application : “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” has been used in the synthesis of 2-Cyanopyrimidines .

- Methods of Application : A stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine in MeOH was added in one portion a solution of MeONa 1 M in MeOH .

- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in the synthesis of 2-Cyanopyrimidines .

- Synthesis of 4-Hydroxy-2 (1 H)-quinolones

- Application : “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” has been used in the synthesis of 4-Hydroxy-2 (1 H)-quinolones .

- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in the synthesis of 4-Hydroxy-2 (1 H)-quinolones .

特性

IUPAC Name |

2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(5(10)11)4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAJQWKFKCJUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304363 | |

| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | |

CAS RN |

397308-78-0 | |

| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl 3,4-dihydro-2-methylthio-4-oxopyrimidine-5-carboxylate (C. W. Todd, J. H. Fletcher and D. S. Tarbell, J. Am. Chem. Soc. (1943), 65, 350-4) (1.95 g) in dioxan (15 ml) was treated with aqueous NaOH (0.73 g in 15 ml) and heated at 85° C. overnight. After cooling, the solution was acidified with 2N HCl to pH3 and the white solid filtered off and dried under vacuum to give title compound (1.03 g). MS (−ve ion chemical ionisation) m/z 185 ([M−H]−, 70%), 141 (100%).

Quantity

1.95 g

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)

![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)